

# A Spectroscopic Comparison of Ethyl 2-formylisonicotinate and Its Precursors

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## Compound of Interest

Compound Name: Ethyl 2-formylisonicotinate

Cat. No.: B105856

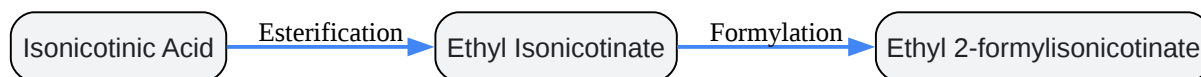
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A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of **Ethyl 2-formylisonicotinate** and its primary precursors, isonicotinic acid and ethyl isonicotinate. Understanding the distinct spectral characteristics of these compounds is crucial for monitoring reaction progress, verifying product purity, and elucidating molecular structures in synthetic chemistry and drug discovery. The following sections present key spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols utilized for these analyses.

## Synthetic Pathway Overview

The synthesis of **Ethyl 2-formylisonicotinate** typically proceeds via a two-step pathway starting from isonicotinic acid. The first step involves the esterification of the carboxylic acid group of isonicotinic acid to yield ethyl isonicotinate. Subsequent formylation at the 2-position of the pyridine ring produces the final product, **Ethyl 2-formylisonicotinate**.



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Caption: Synthetic route to **Ethyl 2-formylisonicotinate**.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for isonicotinic acid, ethyl isonicotinate, and **Ethyl 2-formylisonicotinate**.

### <sup>1</sup>H NMR Data

Compound	Chemical Shift (δ, ppm) and Multiplicity	Assignment
Isonicotinic Acid	8.80 (d), 7.83 (d)	Pyridine H
13.5 (s, br)	Carboxylic acid OH	
Ethyl Isonicotinate	8.75 (d), 7.80 (d)	Pyridine H
4.40 (q)	-OCH <sub>2</sub> CH <sub>3</sub>	
1.40 (t)	-OCH <sub>2</sub> CH <sub>3</sub>	
Ethyl 2-formylisonicotinate	10.1 (s)	Aldehyde CHO
8.90 (d), 8.20 (s), 7.95 (d)	Pyridine H	
4.50 (q)	-OCH <sub>2</sub> CH <sub>3</sub>	
1.45 (t)	-OCH <sub>2</sub> CH <sub>3</sub>	

### <sup>13</sup>C NMR Data

Compound	Chemical Shift (δ, ppm)	Assignment
Isonicotinic Acid	166.5, 150.8, 141.0, 122.5	C=O, Pyridine C
Ethyl Isonicotinate	165.0, 150.5, 142.0, 122.0, 62.0, 14.5	C=O, Pyridine C, -OCH <sub>2</sub> CH <sub>3</sub>
Ethyl 2-formylisonicotinate	192.0, 164.0, 152.0, 148.0, 138.0, 125.0, 122.0, 62.5, 14.0	CHO, C=O, Pyridine C, -OCH <sub>2</sub> CH <sub>3</sub>

## IR Spectroscopy Data

Compound	Key Absorptions (cm <sup>-1</sup> )	Functional Group
Isonicotinic Acid	3000-2500 (broad), 1710 (strong)	O-H (acid), C=O (acid)
Ethyl Isonicotinate	1725 (strong), 1280 (strong)	C=O (ester), C-O (ester)
Ethyl 2-formylisonicotinate	2850, 2750 (weak), 1730 (strong), 1705 (strong)	C-H (aldehyde), C=O (ester), C=O (aldehyde)

## Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
Isonicotinic Acid	123	106, 78
Ethyl Isonicotinate	151	123, 106, 78
Ethyl 2-formylisonicotinate	179	150, 122, 105, 77

## Experimental Protocols

The spectroscopic data presented above were obtained using standard laboratory techniques as detailed below.

### NMR Spectroscopy

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Samples were dissolved in deuterated chloroform (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>).
- <sup>1</sup>H NMR: Spectra were acquired with a pulse angle of 45° and a relaxation delay of 1 second. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- <sup>13</sup>C NMR: Spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.

## IR Spectroscopy

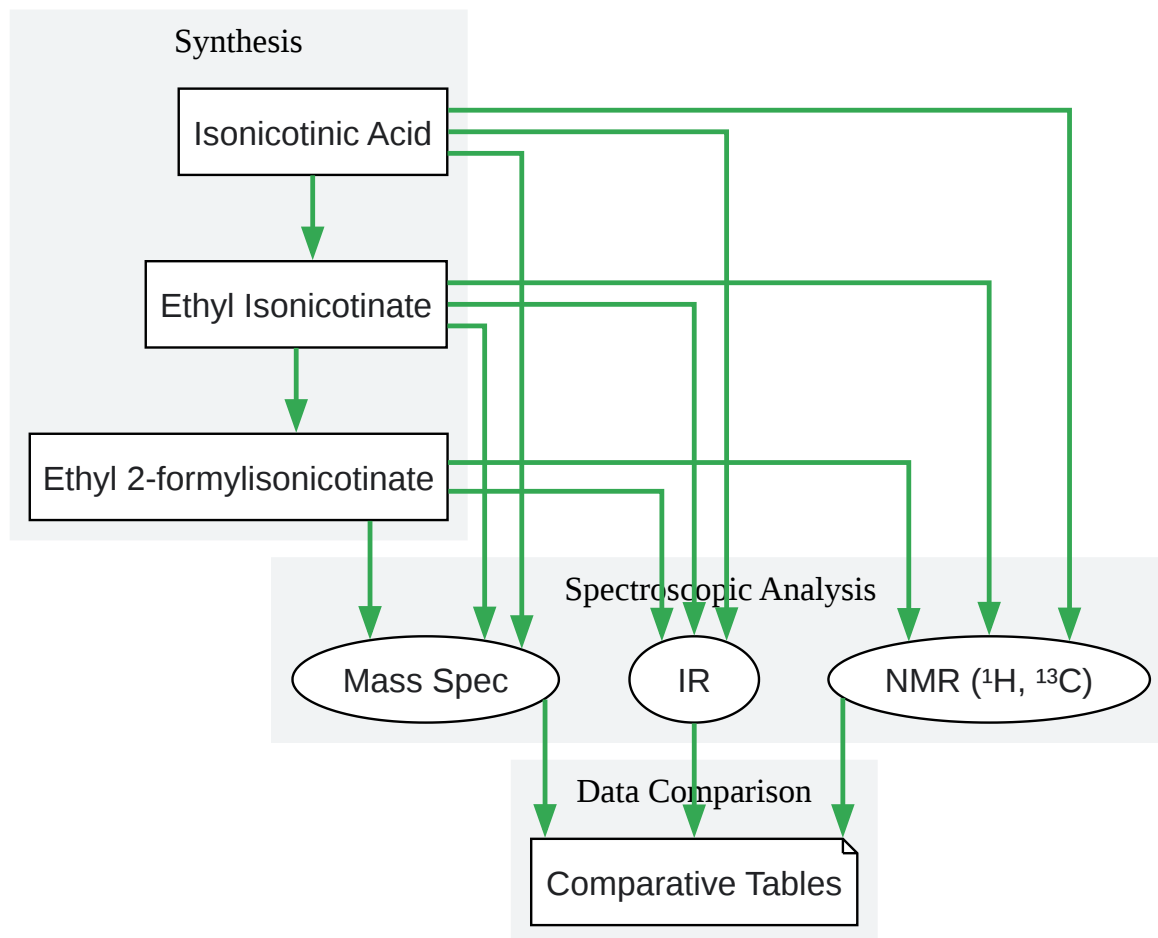
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: Solid samples were analyzed as KBr pellets. Liquid samples were analyzed as thin films between NaCl plates.
- Data Acquisition: Spectra were recorded in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry

- Instrumentation: A mass spectrometer with an electron ionization (EI) source.
- Sample Introduction: Samples were introduced via a direct insertion probe or gas chromatography (GC) interface.
- Ionization: Electron ionization was performed at 70 eV.
- Data Analysis: The mass-to-charge ratio ( $m/z$ ) of the molecular ion and major fragment ions were recorded.

## Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic analysis and comparison of these compounds is illustrated in the diagram below.



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Caption: Workflow for spectroscopic comparison.

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